oxophosphanium CAS No. 20396-37-6](/img/structure/B14716640.png)
[2-(Diethylamino)ethoxy](3-ethoxy-3-oxopropyl)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethoxyoxophosphanium is a complex organophosphorus compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethoxyoxophosphanium typically involves a multi-step process. The initial step often includes the reaction of diethylamine with ethylene oxide to form 2-(diethylamino)ethanol. This intermediate is then reacted with 3-ethoxy-3-oxopropyl chloride in the presence of a base to form the desired compound. The reaction conditions usually require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-(Diethylamino)ethoxyoxophosphanium involves scaling up the laboratory synthesis methods. This includes using larger reactors, continuous flow systems, and automated control systems to ensure consistent product quality. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)ethoxyoxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Diethylamino)ethoxyoxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)ethoxyoxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Diethylamino)ethoxyphosphine
- 2-(Diethylamino)ethoxyphosphonium chloride
Uniqueness
2-(Diethylamino)ethoxyoxophosphanium is unique due to its specific combination of functional groups, which confer distinct reactivity and properties
Propiedades
Número CAS |
20396-37-6 |
|---|---|
Fórmula molecular |
C11H23NO4P+ |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
2-(diethylamino)ethoxy-(3-ethoxy-3-oxopropyl)-oxophosphanium |
InChI |
InChI=1S/C11H23NO4P/c1-4-12(5-2)8-9-16-17(14)10-7-11(13)15-6-3/h4-10H2,1-3H3/q+1 |
Clave InChI |
UMQFQUFVORHGNL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCO[P+](=O)CCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)
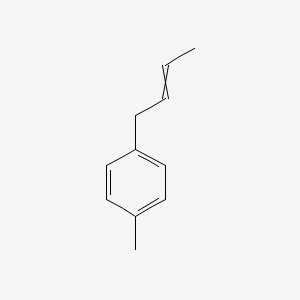
![4-{3-[4-(Acetyloxy)phenyl]acryloyl}-1,3-phenylene diacetate](/img/structure/B14716573.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;copper(1+)](/img/structure/B14716581.png)
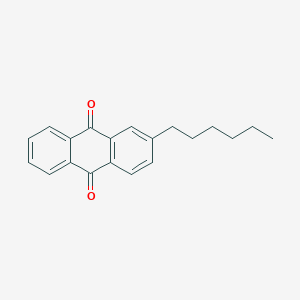


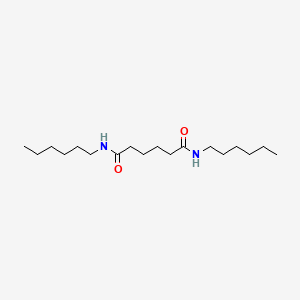
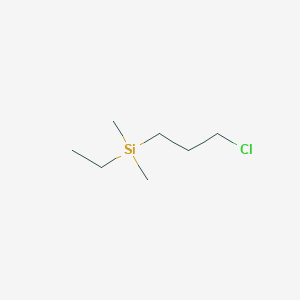
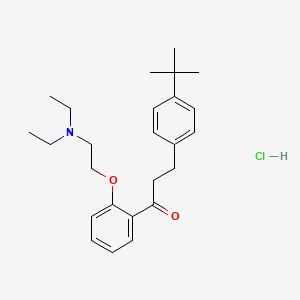
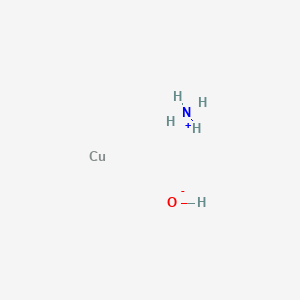
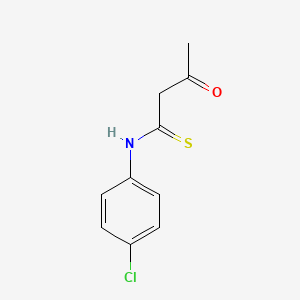

![(Methylamino)[(propan-2-ylideneamino)oxy]methanone](/img/structure/B14716633.png)
